
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HQNO, is a synthetic compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. HQNO belongs to the class of quinolone compounds, which are known for their antibacterial and antifungal properties.
作用机制
HQNO inhibits the activity of the electron transport chain by binding to the quinone-binding site of Complex III. This binding prevents the transfer of electrons from ubiquinone to cytochrome c, disrupting the normal flow of electrons through the electron transport chain. This disruption leads to the accumulation of reactive oxygen species, which can induce oxidative stress in cells.
Biochemical and Physiological Effects
HQNO has been shown to induce oxidative stress in a variety of cell types, including bacteria, fungi, and mammalian cells. This oxidative stress can lead to cell death or apoptosis, depending on the severity of the stress. Additionally, HQNO has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent.
实验室实验的优点和局限性
One advantage of HQNO is its ability to induce oxidative stress in cells, making it a useful tool for studying oxidative stress pathways. Additionally, HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent. However, HQNO can be toxic to cells at high concentrations, limiting its use in certain experiments.
未来方向
There are several potential future directions for research on HQNO. One area of interest is the development of HQNO-based antimicrobial agents. HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand the mechanisms underlying HQNO-induced oxidative stress and its potential applications in the study of oxidative stress pathways. Finally, the development of HQNO derivatives with improved bioavailability and toxicity profiles could lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
HQNO can be synthesized using a multi-step process involving the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde, followed by the reaction with isonicotinoyl chloride. The resulting product is then purified using column chromatography, yielding HQNO in its pure form.
科学研究应用
HQNO has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HQNO is in the field of biochemistry. HQNO has been shown to inhibit the activity of the electron transport chain, which is essential for cellular respiration. This inhibition leads to the accumulation of reactive oxygen species, which can be used to study oxidative stress in cells.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-8-6-19(7-9-20)26(23(28)16-10-12-24-13-11-16)15-18-14-17-4-2-3-5-21(17)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFBRBLQXOCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
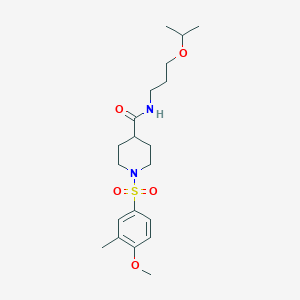
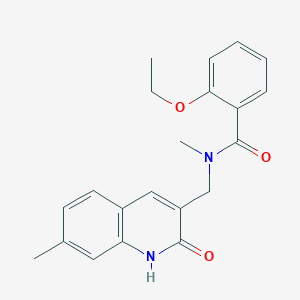
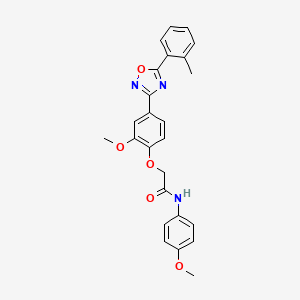


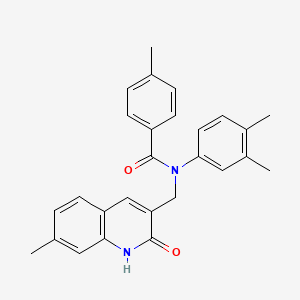
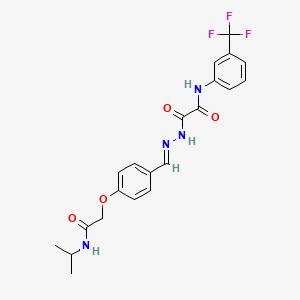
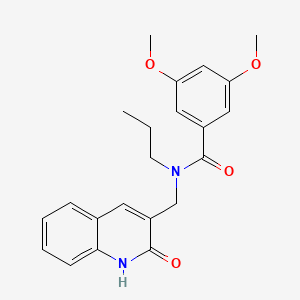

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)